molecular formula C8H20Cl2N2 B11777853 (R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride

(R)-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride

Katalognummer: B11777853
Molekulargewicht: 215.16 g/mol
InChI-Schlüssel: SZWLEFUUMPCNFS-YCBDHFTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride is a chiral amine compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of ®-pyrrolidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds .

Wissenschaftliche Forschungsanwendungen

®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-(1-Isopropylpyrrolidin-2-yl)methanamine dihydrochloride is unique due to its chiral nature and specific structural features, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from similar compounds .

Eigenschaften

Molekularformel

C8H20Cl2N2

Molekulargewicht

215.16 g/mol

IUPAC-Name

[(2R)-1-propan-2-ylpyrrolidin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-3-4-8(10)6-9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t8-;;/m1../s1

InChI-Schlüssel

SZWLEFUUMPCNFS-YCBDHFTFSA-N

Isomerische SMILES

CC(C)N1CCC[C@@H]1CN.Cl.Cl

Kanonische SMILES

CC(C)N1CCCC1CN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.